molecular formula C27H17Cl2F3N2O3 B407778 N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide

N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B407778
M. Wt: 545.3g/mol
InChI Key: KKSPYDFCXPFOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a tetrahydro-epipyrroloanthracene core, and a trifluoroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Synthesis of the Tetrahydro-epipyrroloanthracene Core:

    Coupling Reaction: The dichlorophenyl intermediate is then coupled with the tetrahydro-epipyrroloanthracene core under specific conditions to form the desired compound.

    Introduction of the Trifluoroacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N-(methyl)-2,2,2-trifluoroacetamide: Similar structure but lacks the tetrahydro-epipyrroloanthracene core.

    N-(3,4-dichlorophenyl)-N-(((9R,10S,11S,15R)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)methyl)-acetamide: Similar structure but lacks the trifluoroacetamide group.

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~

Properties

Molecular Formula

C27H17Cl2F3N2O3

Molecular Weight

545.3g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C27H17Cl2F3N2O3/c28-18-10-9-13(11-19(18)29)33(26(37)27(30,31)32)12-34-24(35)22-20-14-5-1-2-6-15(14)21(23(22)25(34)36)17-8-4-3-7-16(17)20/h1-11,20-23H,12H2

InChI Key

KKSPYDFCXPFOFG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CN(C6=CC(=C(C=C6)Cl)Cl)C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CN(C6=CC(=C(C=C6)Cl)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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